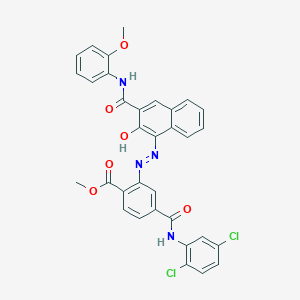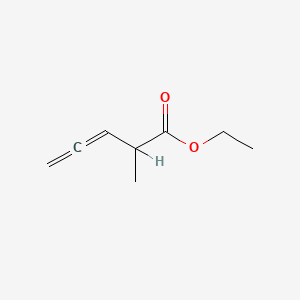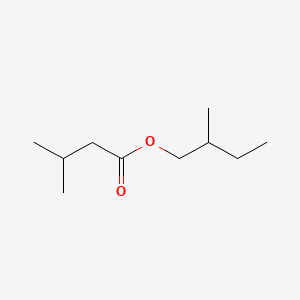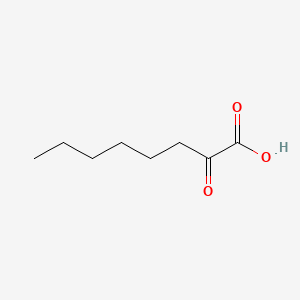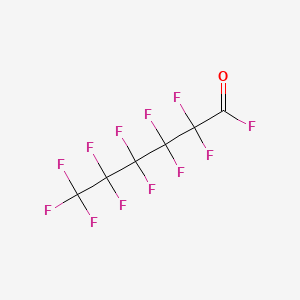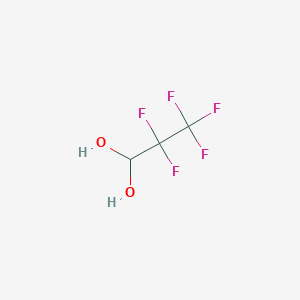
6-ethyl-1,2,3,4-tetrahydroanthracene-9,10-dione
Overview
Description
6-ethyl-1,2,3,4-tetrahydroanthracene-9,10-dione is an organic compound with the molecular formula C16H16O2. It is a derivative of anthraquinone, characterized by the presence of an ethyl group at the 6th position and a tetrahydro structure, which means it has four additional hydrogen atoms compared to anthraquinone. This compound is nonpolar and insoluble in water .
Preparation Methods
6-ethyl-1,2,3,4-tetrahydroanthracene-9,10-dione can be synthesized from 2-ethylanthraquinone. The synthetic route involves the hydrogenation of 2-ethylanthraquinone under specific conditions. The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under a hydrogen atmosphere at elevated temperatures and pressures . Industrial production methods also follow similar hydrogenation processes, ensuring the compound’s purity and yield are optimized for various applications .
Chemical Reactions Analysis
6-ethyl-1,2,3,4-tetrahydroanthracene-9,10-dione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form 6-ethyl-1,2,3,4-tetrahydroanthraquinone-9,10-dione. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: It can be reduced back to its corresponding hydroquinone form using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ethyl group can undergo substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Scientific Research Applications
6-ethyl-1,2,3,4-tetrahydroanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a co-solvent for the extraction of xylene from crude oil due to its nonpolar nature.
Biology and Medicine: Derivatives of this compound have shown potential antibacterial and anticancer properties.
Industry: It plays a significant role in the production of hydrogen peroxide.
Mechanism of Action
The mechanism of action of 6-ethyl-1,2,3,4-tetrahydroanthraquinone involves its interaction with molecular targets and pathways. For instance, its anticancer properties are attributed to its ability to inhibit the growth of cancer cells by interfering with specific cellular pathways. The compound’s antibacterial activity is linked to its ability to disrupt bacterial cell walls and inhibit essential bacterial enzymes .
Comparison with Similar Compounds
6-ethyl-1,2,3,4-tetrahydroanthracene-9,10-dione can be compared with other similar compounds such as:
2-Ethyl-5,6,7,8-tetrahydro-9,10-anthraquinone: This compound is structurally similar but differs in the position of the ethyl group.
Tetrahydro-2-ethylanthraquinone: Another derivative with slight structural variations.
6-Ethyl-1,2,3,4,9,10-hexahydroanthracene-9,10-dione: This compound has additional hydrogen atoms, making it more saturated
These comparisons highlight the uniqueness of 6-ethyl-1,2,3,4-tetrahydroanthraquinone in terms of its specific structural features and reactivity.
Properties
IUPAC Name |
6-ethyl-1,2,3,4-tetrahydroanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-2-10-7-8-13-14(9-10)16(18)12-6-4-3-5-11(12)15(13)17/h7-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLXSNXYTNRKFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)C(=O)C3=C(C2=O)CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8051750 | |
| Record name | 6-Ethyl-1,2,3,4-tetrahydroanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8051750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15547-17-8 | |
| Record name | 6-Ethyl-1,2,3,4-tetrahydro-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15547-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Ethyl-1,2,3,4-tetrahydroanthroquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015547178 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,10-Anthracenedione, 6-ethyl-1,2,3,4-tetrahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 6-Ethyl-1,2,3,4-tetrahydroanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8051750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-ethyl-1,2,3,4-tetrahydroanthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.985 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-ETHYL-1,2,3,4-TETRAHYDROANTHROQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Z0U5SRU0H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 6-ethyl-1,2,3,4-tetrahydroanthracene-9,10-dione in industrial chemistry?
A1: this compound, also known as tetrahydro-2-ethylanthraquinone or 6-ethyl-1,2,3,4-tetrahydroanthraquinone, plays a crucial role in the industrial production of hydrogen peroxide via the anthraquinone process. [, ] This process involves a cyclic system where the anthraquinone derivative undergoes hydrogenation and oxidation reactions. []
Q2: How does the choice of solvent impact the hydrogenation of this compound?
A2: Research indicates that the rate of this compound hydrogenation is significantly influenced by the solvent used. [] Specifically, the basic character of the solvent and its Hildebrand cohesion energy density were identified as the most impactful factors. [] This knowledge is critical for optimizing the industrial production of hydrogen peroxide by allowing for informed solvent selection to maximize reaction kinetics.
Q3: Are there analytical methods available to monitor this compound and related compounds during hydrogen peroxide production?
A3: Yes, high-performance liquid chromatography (HPLC) methods have been developed for this purpose. [] One such method utilizes normal-phase adsorption HPLC to separate and quantify 2-ethylanthraquinone, this compound, and degradation products present in the hydrogen peroxide working solution. [] This method offers a simple, rapid, and accurate way to monitor these compounds, contributing to the efficiency and control of the anthraquinone process.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


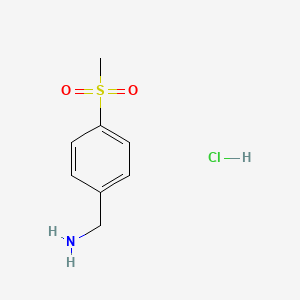
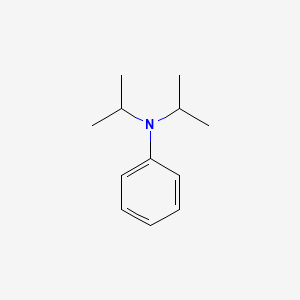
![1,1,2,2-tetrafluoroethene;1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxyethanesulfonic acid](/img/structure/B1581872.png)
